N-(Butan-2-YL)-3-(propan-2-YL)-1,2,4-oxadiazol-5-amine
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Overview
Description
N-(Butan-2-YL)-3-(propan-2-YL)-1,2,4-oxadiazol-5-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of butan-2-yl and propan-2-yl substituents attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-YL)-3-(propan-2-YL)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and catalysts would be carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-YL)-3-(propan-2-YL)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the oxadiazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
N-(Butan-2-YL)-3-(propan-2-YL)-1,2,4-oxadiazol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(Butan-2-YL)-3-(propan-2-YL)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
N-(Butan-2-YL)-3-(propan-2-YL)-1,2,4-oxadiazol-5-amine can be compared with other oxadiazole derivatives, such as:
- N-(Butan-2-YL)-4-(propan-2-YL)-1,2,4-oxadiazol-5-amine
- N-(Butan-2-YL)-2-(propan-2-YL)-1,2,4-oxadiazol-5-amine
These compounds share similar structural features but differ in the position of substituents on the oxadiazole ring. The unique arrangement of substituents in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications.
Biological Activity
N-(Butan-2-YL)-3-(propan-2-YL)-1,2,4-oxadiazol-5-amine is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and potential applications in drug discovery.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₇N₃O
- Molecular Weight : 183.25 g/mol
- CAS Number : 1259058-67-7
The compound features a five-membered oxadiazole ring, which is known for its bioisosteric properties that enhance the pharmacological profiles of various drug candidates.
Biological Activities
-
Anticancer Properties :
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives of 1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structures exhibit IC₅₀ values in the low micromolar range against human colon adenocarcinoma (CXF HT-29) and other cancer types .The mechanism of action often involves the inhibition of critical enzymes and pathways related to tumor growth and survival.Cell Line IC₅₀ Value (µM) CXF HT-29 2.76 GXF 251 (Gastric) 9.27 OVXF 899 (Ovarian) 1.143 -
Anti-inflammatory Effects :
Compounds containing the oxadiazole moiety have demonstrated anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process . This suggests potential therapeutic applications in treating inflammatory diseases. -
Antimicrobial Activity :
The biological spectrum of oxadiazole derivatives also includes antibacterial and antifungal activities. Studies have indicated that these compounds can inhibit bacterial growth and possess antifungal properties against various pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like histone deacetylases (HDACs), which are involved in gene expression regulation and cancer progression.
- Receptor Modulation : Some derivatives have shown affinity for specific receptors involved in neurodegenerative disorders and other conditions, indicating their potential role as modulators in these pathways .
Case Studies
Several case studies have been conducted to evaluate the efficacy of oxadiazole derivatives:
-
Study on Antitumor Activity :
A recent study evaluated a series of oxadiazole derivatives against a panel of human tumor cell lines. The results indicated that modifications in the side chains significantly enhanced their cytotoxicity, with some compounds achieving IC₅₀ values below 5 µM . -
Anti-inflammatory Evaluation :
Another study focused on the anti-inflammatory properties of oxadiazole compounds, demonstrating their effectiveness in reducing inflammation markers in vitro and in vivo models .
Synthesis and Development
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring : This can be achieved through condensation reactions involving hydrazines and carboxylic acids or their derivatives.
- Side Chain Modifications : Variations in side chains can significantly influence biological activity and selectivity.
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-butan-2-yl-3-propan-2-yl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H17N3O/c1-5-7(4)10-9-11-8(6(2)3)12-13-9/h6-7H,5H2,1-4H3,(H,10,11,12) |
InChI Key |
DHUQKSIZAOBRSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC(=NO1)C(C)C |
Origin of Product |
United States |
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